molecular formula C15H13F3N6O2S B2869589 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1058238-82-6

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2869589
CAS RN: 1058238-82-6
M. Wt: 398.36
InChI Key: DJTWATOYSNKJDO-UHFFFAOYSA-N
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Description

This compound belongs to the family of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives are known to be synthesized through a variety of synthetic routes and have been used in medicinal chemistry . They have shown potential as potent inhibitors, such as USP28 inhibitors .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is complex and can be analyzed using 1D and 2D NMR spectroscopy and X-ray crystallography . The electron cloud delocalization of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) is a key feature of these compounds .


Chemical Reactions Analysis

The chemical reactions of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involve interactions with various compounds. For example, it has been reported that these derivatives can react with europium under solvothermal conditions in pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be predicted using quantitative structure–activity relationship (QSAR) studies . These studies reveal key descriptors of these compounds and help in predicting their properties.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into heterocyclic compounds incorporating thiadiazole and other moieties has led to the development of various derivatives with potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies involve the synthesis of compounds identified by techniques like IR, MS, and NMR, highlighting the diverse potential of heterocyclic chemistry in agricultural applications (Fadda et al., 2017).

Radiopharmaceuticals

The development of selective radioligands for imaging translocator proteins with PET involves synthesizing and labeling compounds, such as DPA-714, with fluorine-18. This process is crucial for advancing diagnostic capabilities in neurology and oncology (Dollé et al., 2008).

Antimicrobial and Anticancer Agents

The synthesis of new thiophene-based heterocycles has shown potential antimicrobial properties against various pathogens, with some compounds demonstrating potent activity against fungal infections. Similarly, compounds derived from indole-based heterocycles exhibit significant anticancer activity, providing a basis for developing novel therapeutic agents (Mabkhot et al., 2016); (Abdelhamid et al., 2016).

Molecular Probes

In the context of adenosine receptors, the design of molecular probes based on specific scaffolds, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, has facilitated the study of receptor dynamics and signaling pathways. These probes can be utilized in both basic research and the development of diagnostic tools (Kumar et al., 2011).

properties

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N6O2S/c1-2-24-13-12(22-23-24)14(20-8-19-13)27-7-11(25)21-9-3-5-10(6-4-9)26-15(16,17)18/h3-6,8H,2,7H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTWATOYSNKJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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